Octadecan-1-amine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecan-1-amine; oxalic acid: is a compound formed by the combination of octadecan-1-amine and oxalic acid. Oxalic acid, on the other hand, is a dicarboxylic acid with the chemical formula C2H2O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecan-1-amine can be achieved through the hydrogenation of stearonitrile or by the reduction of stearamide . The reaction typically involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium at elevated temperatures and pressures.
For the preparation of oxalic acid, it can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to oxalic acid .
Industrial Production Methods: In industrial settings, octadecan-1-amine is produced by the hydrogenation of stearonitrile on a large scale. The process involves the use of high-pressure hydrogenation reactors and catalysts to achieve high yields of the desired product .
Oxalic acid is produced industrially by the oxidation of carbohydrates using nitric acid. The process is carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecan-1-amine can undergo oxidation reactions to form corresponding oxides or amides.
Substitution: Octadecan-1-amine can undergo substitution reactions with halogens or other electrophiles to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium amalgam, zinc, hydrochloric acid.
Substitution: Halogens, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation of Octadecan-1-amine: Stearamide, stearic acid.
Reduction of Oxalic Acid: Formic acid, carbon dioxide.
Substitution of Octadecan-1-amine: Halogenated amines, alkylated amines.
Scientific Research Applications
Chemistry: Octadecan-1-amine is used as a surfactant and emulsifying agent in various chemical processes. It is also used in the synthesis of other organic compounds and as a reagent in analytical chemistry .
Biology: Oxalic acid is used in biological research to study metabolic pathways and enzyme activities. It is also used as a chelating agent to remove calcium ions from biological samples .
Medicine: Oxalic acid has applications in medicine as a diagnostic reagent for the detection of calcium oxalate crystals in urine, which are indicative of kidney stones .
Industry: Octadecan-1-amine is used in the production of lubricants, corrosion inhibitors, and antistatic agents. Oxalic acid is used in the cleaning and bleaching of textiles, as well as in the removal of rust and stains from metal surfaces .
Mechanism of Action
Octadecan-1-amine: The primary mechanism of action of octadecan-1-amine involves its ability to act as a surfactant, reducing surface tension and stabilizing emulsions. It interacts with hydrophobic and hydrophilic molecules, allowing for the formation of stable mixtures .
Oxalic Acid: Oxalic acid exerts its effects through its strong chelating properties, binding to metal ions such as calcium and iron. This chelation process can lead to the formation of insoluble complexes, which can be used in various applications such as cleaning and metal extraction .
Comparison with Similar Compounds
Hexadecan-1-amine: Similar to octadecan-1-amine but with a shorter carbon chain (16 carbons).
Dodecan-1-amine: Another primary aliphatic amine with a 12-carbon chain.
Malonic Acid: Similar to oxalic acid but with an additional methylene group.
Uniqueness: Octadecan-1-amine is unique due to its long carbon chain, which provides it with distinct hydrophobic properties and makes it an effective surfactant and emulsifying agent. Oxalic acid is unique due to its strong chelating properties and its ability to form insoluble complexes with metal ions .
Properties
CAS No. |
6232-95-7 |
---|---|
Molecular Formula |
C38H80N2O4 |
Molecular Weight |
629.1 g/mol |
IUPAC Name |
octadecan-1-amine;oxalic acid |
InChI |
InChI=1S/2C18H39N.C2H2O4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;3-1(4)2(5)6/h2*2-19H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
UCFMBIOYXPWXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.